2-Amino-3-fluorobenzoic acid
Overview
Description
2-Amino-3-fluorobenzoic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an amino group (-NH2) and a fluorine atom (F), respectively.
Mechanism of Action
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-3-fluorobenzoic acid indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 1.14, indicating its lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-fluorobenzoic acid, followed by reduction of the nitro group to an amino group. The steps are as follows:
Nitration: 2-Fluorobenzoic acid is treated with a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group at the 3-position, forming 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Condensation Reactions: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acids and their derivatives.
Scientific Research Applications
2-Amino-3-fluorobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 3-Amino-2-fluorobenzoic acid
- 4-Amino-3-fluorobenzoic acid
Uniqueness
2-Amino-3-fluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
2-amino-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHAYJJXXGBYBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342984 | |
Record name | 2-Amino-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-22-9 | |
Record name | 2-Amino-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.